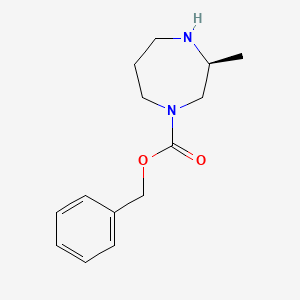

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

描述

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate: is a chiral compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is a benzyl-protected derivative of 3-methyl-1,4-diazepane-1-carboxylic acid, often used in asymmetric synthesis and as a chiral building block in organic chemistry.

Synthetic Routes and Reaction Conditions:

Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to build the desired structure.

Asymmetric Catalysis: Using chiral catalysts to induce asymmetry during the synthesis process.

Resolution of Racemates: Separating the racemic mixture into its enantiomers using chiral resolving agents.

Industrial Production Methods:

Batch Production: Small-scale, high-purity production for research and development purposes.

Continuous Flow Synthesis: Large-scale production with improved efficiency and control over reaction conditions.

化学反应分析

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate: undergoes various types of chemical reactions, including:

Oxidation: Conversion of the benzyl group to a carboxylic acid derivative.

Reduction: Reduction of the carboxylate group to an alcohol.

Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles or electrophiles under various conditions.

Major Products Formed:

Oxidation: Benzyl 3-methyl-1,4-diazepane-1-carboxylate carboxylic acid.

Reduction: Benzyl 3-methyl-1,4-diazepane-1-carboxylate alcohol.

Substitution: Various derivatives depending on the substituent used.

科学研究应用

Pharmaceutical Synthesis

Intermediate for Drug Development

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate serves as a crucial intermediate in the synthesis of suvorexant, a medication used for treating insomnia. The compound's enantiomeric resolution allows for the production of high-purity forms necessary for pharmaceutical applications. Research indicates that cocrystals formed with (R)-TED enhance the efficiency of this resolution process, yielding over 99% enantiomeric excess with satisfactory yields .

Therapeutic Agents for Neurological Disorders

This compound is also involved in synthesizing isoquinoline derivatives that are being explored for their potential in treating cerebrovascular disorders such as cerebral infarction and glaucoma. The derivatives exhibit promising pharmacological profiles, demonstrating utility as preventive and therapeutic agents .

Anti-Parasitic Activity

Recent studies have highlighted the potential of benzyl derivatives, including this compound analogs, in combating parasitic infections like Chagas disease. These compounds have shown selective activity against Trypanosoma cruzi amastigotes, with modifications to their chemical structure enhancing efficacy and reducing toxicity. This approach involves bioactivation processes that generate reactive metabolites specifically within infected cells .

Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic properties against various cancer cell lines. For instance, related benzodiazepine derivatives have exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. This suggests that this compound and its derivatives could play a role in developing new anticancer therapies .

Structural Modifications and Derivative Libraries

The synthesis of diverse libraries of compounds based on this compound has been a focal point in medicinal chemistry research. By altering functional groups and substituents on the diazepane ring, researchers aim to optimize pharmacokinetic properties and enhance therapeutic efficacy across various biological targets. These modifications have led to compounds with improved metabolic stability and bioavailability .

作用机制

The compound exerts its effects through specific molecular targets and pathways, which may include binding to receptors, enzymes, or other proteins. The exact mechanism of action depends on the biological system and the specific application.

相似化合物的比较

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate: is compared with similar compounds to highlight its uniqueness:

Similar Compounds: Other benzyl-protected diazepane derivatives.

Uniqueness: The presence of the chiral center and the specific substitution pattern contribute to its distinct properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The compound features a benzyl group which may contribute to its chiral properties and biological interactions. Its structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Diazepane Ring : The initial step often includes the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

- Functionalization : Subsequent steps involve the introduction of the benzyl and carboxylate groups through various coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications:

- Serotonin Receptor Modulation : Some studies have shown that derivatives of diazepanes can act as selective agonists for serotonin receptors, particularly 5-HT2C receptors, which are implicated in mood regulation and appetite control .

- Antimicrobial Properties : There is emerging evidence suggesting that certain diazepane derivatives possess antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .

Case Studies and Experimental Findings

Several experimental studies have investigated the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant binding affinity towards specific receptors involved in neurotransmission. For instance, a study reported EC50 values indicating effective receptor activation at low concentrations .

- Toxicological Assessments : Toxicity studies have indicated a favorable safety profile for this compound, with minimal adverse effects observed in cellular models. This suggests potential for further development as a therapeutic agent .

Comparative Analysis

The following table summarizes key findings from various studies on this compound and its derivatives:

属性

IUPAC Name |

benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINYCKVHXRGDV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。